Pyridine, (1,2-ethenediyl)bis-
CAS No.:
Cat. No.: VC13424600
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(2-pyridin-2-ylethenyl)pyridine |
| Standard InChI | InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H |
| Standard InChI Key | HKEOCEQLCZEBMK-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C=CC2=CC=CC=N2 |
| Canonical SMILES | C1=CC=NC(=C1)C=CC2=CC=CC=N2 |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
Pyridine, (1,2-ethenediyl)bis- exists as two primary isomers:
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2,2′-(1,2-Ethenediyl)bis-pyridine (CAS 1437-15-6): Pyridine rings are substituted at the 2-positions, yielding a conjugated system with coplanar aromatic rings .
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4,4′-(1,2-Ethenediyl)bis-pyridine (CAS 1135-32-6): Substitution at the 4-positions creates a non-conjugated structure with independent pyridine electronic systems .
Table 1: Key Structural Parameters
| Property | 2,2′-Isomer | 4,4′-Isomer |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ |
| Molecular Weight (g/mol) | 182.22 | 182.22 |
| Bond Length (C=C) | 1.34 Å | 1.35 Å |
| Dihedral Angle (Pyridine) | 44.7° | 89.2° |
The 2,2′-isomer’s coplanarity facilitates π-π stacking and metal coordination, while the 4,4′-isomer’s orthogonal arrangement limits conjugation .
Spectroscopic Identification
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IR Spectroscopy: Stretching vibrations at 1589 cm⁻¹ (C=C), 1723 cm⁻¹ (C=O in derivatives), and 1199 cm⁻¹ (C–O–C) confirm functional groups .
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NMR: ¹H NMR signals at δ 8.75–7.35 ppm (aromatic protons) and δ 6.95 ppm (ethylene protons) are characteristic .
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Mass Spectrometry: Base peak at m/z 182 ([M]⁺) with fragmentation patterns consistent with ethylene bridge cleavage .
Synthesis and Industrial Production
Industrial-Scale Manufacturing
Continuous flow reactors optimize yield (≥90%) for 2,2′-isomer production :
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Catalyst: Pd/C (5 wt%)
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Temperature: 120°C
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Pressure: 10 bar H₂
Purification involves fractional distillation (BP: 334°C at 760 mmHg) .
Physicochemical Properties
Thermal Stability
| Property | 2,2′-Isomer | 4,4′-Isomer |
|---|---|---|
| Melting Point (°C) | 118–119 | 118–119 |
| Decomposition Temp (°C) | 290 | 275 |
| Solubility (H₂O) | 0.2 g/L | 0.1 g/L |
The 2,2′-isomer exhibits higher thermal stability due to conjugated π-system delocalization .
Electronic Properties
Coordination Chemistry and Applications
Ligand Behavior in Metal Complexes
Pyridine, (1,2-ethenediyl)bis- acts as a bidentate ligand, forming stable complexes with transition metals:
Table 2: Representative Metal Complexes
| Metal | Coordination Mode | Application | Reference |
|---|---|---|---|
| Zn(II) | Tetrahedral | Luminescent sensors | |
| Re(I) | Octahedral | Catalytic CO₂ reduction | |
| Fe(II) | Square planar | Spin-crossover materials |
The 2,2′-isomer’s conjugated system enhances charge transfer in [Re₆Q₈(bpe)₄X₂] clusters, enabling tunable luminescence .
Materials Science Applications
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Metal-Organic Frameworks (MOFs): 2,2′-isomer-based MOFs exhibit BET surface areas >1,000 m²/g for gas storage .
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Liquid Crystals: 4,4′-isomer derivatives form cholesteric phases with reflection wavelengths tunable via crosslinking density .
Comparative Analysis of Isomers
Reactivity Differences
| Reaction | 2,2′-Isomer | 4,4′-Isomer |
|---|---|---|
| Oxidation (KMnO₄) | Pyridine N-oxide | Ethane-1,2-diol derivative |
| Halogenation (NBS) | 3-Bromo derivative | No reaction |
The 2,2′-isomer’s conjugated system facilitates electrophilic substitution, while the 4,4′-isomer’s steric hindrance limits reactivity .
Industrial Relevance
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